molecular formula C12H15ClO2 B1344206 Tert-butyl 3-(chloromethyl)benzoate CAS No. 220510-74-7

Tert-butyl 3-(chloromethyl)benzoate

Cat. No. B1344206
M. Wt: 226.7 g/mol
InChI Key: ZMCMVQWHGXGANS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(chloromethyl)benzoate is a chemical compound that is not directly mentioned in the provided papers, but its structural relatives and derivatives have been studied for various properties and applications. The tert-butyl group is a common moiety in organic chemistry, known for its steric bulk and ability to influence the reactivity and stability of molecules.

Synthesis Analysis

The synthesis of tert-butyl derivatives has been explored in several studies. For instance, a series of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives were synthesized to improve potency and stability as farnesoid X receptor (FXR) antagonists . Another study involved the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, showcasing the alkylation of N-(diphenylmethylene)glycine tert-butyl ester as a key step . These examples demonstrate the versatility of tert-butyl groups in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl derivatives has been characterized using various techniques. X-ray diffraction analysis was used to confirm the structures of stable tert-butyl-containing compounds . In one study, the tert-butyl group showed rotational disorder, indicating flexibility in the molecule . The crystallographic analysis provides detailed insights into the arrangement of atoms and the geometry of the molecules.

Chemical Reactions Analysis

Tert-butyl groups can undergo various chemical reactions. For example, the ipso-substitution of the tert-butyl group by a chlorine atom was observed when reacting 3,5-di(tert-butyl)-1,2-benzoquinone with terminal acetylenes in the presence of phosphorus trichloride . Another reaction involved the expansion of a six-membered heteroring when 2-tert-butoxy-5,6-benzo-1,3,2-dioxaphosphinin-4-one was treated with chloral . These studies highlight the reactivity of tert-butyl-containing compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl derivatives are influenced by the presence of the tert-butyl group. For instance, tert-butylbicycloortho[3H]benzoate (3H-TBOB) exhibited a biexponential decline in blood concentration due to its lipophilicity and partitioning into lipoid tissue membranes . The tert-butyl group's steric bulk can also affect the compound's solubility, boiling point, and melting point, as well as its reactivity and stability.

Scientific Research Applications

Synthesis and Chemical Reactions

Tert-butyl 3-(chloromethyl)benzoate has been utilized in various chemical syntheses and reactions. For example:

  • Synthesis of Antibiotics and Antimicrobial Compounds : A method involving tert-butyl benzoates has been applied in the synthesis of antimicrobial compounds, such as the fungal metabolite culpin. This process includes organometallic species addition and decarboxylative aromatization steps (Sunasee & Clive, 2008).

  • Development of Farnesoid X Receptor (FXR) Antagonists : Research has involved tert-butyl benzoate derivatives in the discovery of novel FXR antagonists. Structural modifications of these derivatives showed significant improvements in potency and stability (Song et al., 2015).

  • Drug Cytotoxicity Enhancement : The tert-butyl dimethyl silyl group, related to tert-butyl benzoates, has been shown to enhance drug cytotoxicity against human tumor cells, offering insights into the design of more effective chemotherapy agents (Donadel et al., 2005).

  • Photovoltaic Performance Improvement : Tert-butyl benzoate derivatives have been synthesized for use in photovoltaic devices. These derivatives, including monoadduct, diadduct, and triadduct compounds, showed varied power conversion efficiencies, contributing to the development of more efficient solar cells (Liu et al., 2013).

  • Chemisorption Studies : Studies on tert-butyl benzoates have explored their chemisorption on alumina surfaces. This research aids in understanding surface reactions and molecular interactions relevant in various industrial and environmental processes (Kamata et al., 1994).

  • Molecular Structure Analysis : Comprehensive studies on similar compounds, such as 3,5-di-tert-butyl-4-hydroxy-benzoic acid, have been conducted to analyze molecular structures, vibrational spectra, and other chemical properties. These analyses are crucial for understanding the physical and chemical characteristics of these compounds (Mathammal et al., 2016).

  • Radical Chemistry : Tert-butyl phenylazocarboxylates, closely related to tert-butyl benzoates, have been used in radical reactions. These reactions include nucleophilic substitutions and are valuable in synthetic organic chemistry (Jasch et al., 2012).

Safety And Hazards

Tert-butyl 3-(chloromethyl)benzoate is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

tert-butyl 3-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCMVQWHGXGANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625733
Record name tert-Butyl 3-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(chloromethyl)benzoate

CAS RN

220510-74-7
Record name tert-Butyl 3-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloromethyl-benzoic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Ramsbeck, A Hamann, G Richter… - Journal of Medicinal …, 2018 - ACS Publications
The metalloproteinase meprin β emerged as a current drug target for the treatment of a number of disorders, among those fibrosis, inflammatory bowel disease and Morbus Alzheimer. A …
Number of citations: 17 pubs.acs.org
Y Ushiki, K Kawabe, K Yamamoto-Okada… - Bioorganic & Medicinal …, 2022 - Elsevier
Intestinal sodium-dependent phosphate transport protein 2b (SLC34A2, NaPi2b) inhibitors are expected to be potential new candidates for anti-hyperphosphatemia drugs. However, a …
Number of citations: 4 www.sciencedirect.com
W Shuai, F Bu, Y Zhu, Y Wu, H Xiao… - Journal of Medicinal …, 2023 - ACS Publications
c-Jun N-terminal kinases (JNKs) are involved in the pathogenesis of various diseases. In particular, JNK3 and not JNK1/2 is primarily expressed in the brain and plays a key role in …
Number of citations: 4 pubs.acs.org

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